
4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- (MFCD17124974) is a chemical entity with a unique structure that includes a cyclohexanamine moiety and an isoquinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- typically involves the reaction of cyclohexanamine with an isoquinoline derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines.
Aplicaciones Científicas De Investigación
Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanamine derivatives: These compounds share the cyclohexanamine moiety but differ in their substituents.
Isoquinoline derivatives: These compounds have the isoquinoline structure but vary in their functional groups.
Uniqueness
Cyclohexanamine, 4-(3,4-dihydro-2(1H)-isoquinolinyl)- is unique due to its combined structure of cyclohexanamine and isoquinoline, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H22N2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H22N2/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-4,14-15H,5-11,16H2 |
Clave InChI |
RVZAGXWSLSUHRT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)N2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
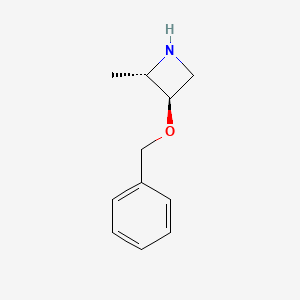

![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
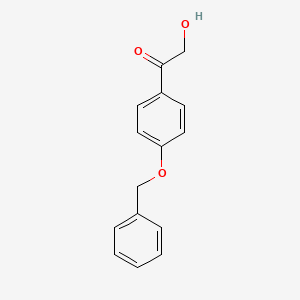
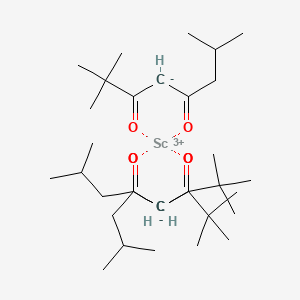

![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
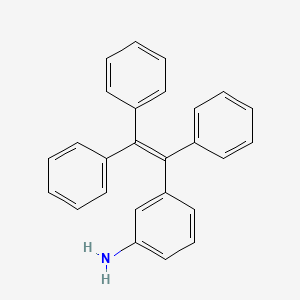
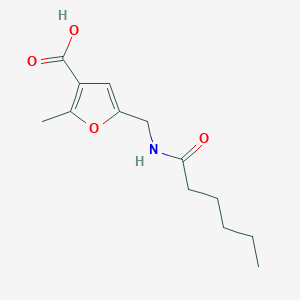

![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)

